molecular formula C20H19NO3 B14911009 2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile

2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile

Cat. No.: B14911009
M. Wt: 321.4 g/mol
InChI Key: JREBALXMQPZLBU-UHFFFAOYSA-N
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Description

2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C20H19NO3. This compound is characterized by its complex structure, which includes an allyl group, an ethoxy group, a formyl group, and a benzonitrile moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, palladium catalysts, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.

Scientific Research Applications

2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, such as Suzuki–Miyaura coupling, where it forms new carbon–carbon bonds through the catalytic action of palladium . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile include:

Uniqueness

What sets 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(2-ethoxy-4-formyl-6-prop-2-enylphenoxy)methyl]benzonitrile

InChI

InChI=1S/C20H19NO3/c1-3-7-16-10-15(13-22)11-19(23-4-2)20(16)24-14-18-9-6-5-8-17(18)12-21/h3,5-6,8-11,13H,1,4,7,14H2,2H3

InChI Key

JREBALXMQPZLBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=O

Origin of Product

United States

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